

Application Note: Synthesis of 10-Methyl-10-nonadecanol

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Compound of Interest

Compound Name: 10-Methyl-10-nonadecanol

Cat. No.: B15348873

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Abstract

This application note provides a detailed protocol for the synthesis of the tertiary alcohol **10-Methyl-10-nonadecanol**. The synthesis is achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol details the reaction of 2-undecanone with nonylmagnesium bromide, generated in situ from 1-bromononane and magnesium metal. This method is scalable and can be adapted for the synthesis of other long-chain tertiary alcohols, which are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules.

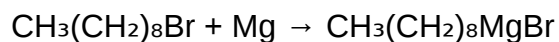
Introduction

Tertiary alcohols, particularly those with long alkyl chains, are valuable compounds in organic synthesis. **10-Methyl-10-nonadecanol** is a C₂₀ tertiary alcohol with potential applications as a specialty chemical, lubricant additive, or surfactant precursor. The Grignard reaction is an exemplary method for the synthesis of such molecules, allowing for the straightforward formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.^{[1][2][3][4][5]} This protocol provides a comprehensive procedure for the preparation of **10-Methyl-10-nonadecanol**, intended for researchers and professionals in chemical and drug development.

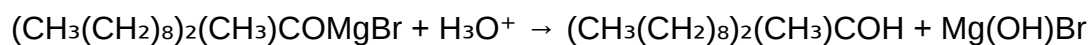
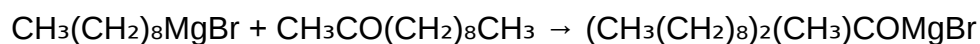
Reaction Scheme

The synthesis of **10-Methyl-10-nonadecanol** is a two-step process, beginning with the formation of the Grignard reagent, nonylmagnesium bromide, followed by its reaction with 2-undecanone and subsequent acidic workup.

Step 1: Formation of Nonylmagnesium Bromide



Step 2: Reaction with 2-Undecanone and Workup



Materials and Methods

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Purity
Magnesium Turnings	Mg	24.31	2.67 g (0.11 mol)	99.8%
1-Bromononane	C ₉ H ₁₉ Br	207.15	20.72 g (0.10 mol)	98%
2-Undecanone	C ₁₁ H ₂₂ O	170.30	17.03 g (0.10 mol)	98%
Anhydrous Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	250 mL	≥99.7%
Iodine	I ₂	253.81	1-2 crystals	-
1 M Hydrochloric Acid	HCl	36.46	~150 mL	-
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	50 mL	-
Saturated Sodium Chloride (Brine)	NaCl	58.44	50 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	~10 g	-

Equipment:

- 500 mL three-neck round-bottom flask
- Reflux condenser
- 250 mL addition funnel
- Magnetic stirrer and stir bar

- Heating mantle
- Inert gas (Nitrogen or Argon) supply
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware

3.2.1. Preparation of the Grignard Reagent (Nonylmagnesium Bromide)

- All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
- Place the magnesium turnings (2.67 g) in the 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
- Add a small crystal of iodine to the flask to activate the magnesium surface.
- In the addition funnel, prepare a solution of 1-bromononane (20.72 g) in 50 mL of anhydrous diethyl ether.
- Add approximately 5-10 mL of the 1-bromononane solution to the magnesium turnings. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
- Once the reaction has started, add the remaining 1-bromononane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

3.2.2. Synthesis of **10-Methyl-10-nonadecanol**

- Cool the Grignard reagent solution to 0 °C using an ice bath.

- Prepare a solution of 2-undecanone (17.03 g) in 100 mL of anhydrous diethyl ether and place it in the addition funnel.
- Add the 2-undecanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

3.2.3. Workup and Purification

- Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 150 mL of 1 M hydrochloric acid with vigorous stirring.
- Transfer the mixture to a 500 mL separatory funnel. The layers should be separated. If a solid (magnesium salts) is present, add more 1 M HCl until it dissolves.
- Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **10-Methyl-10-nonadecanol**.

Data Presentation

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)
Reactants				
1-Bromononane	C ₉ H ₁₉ Br	207.15	1.084	201
2-Undecanone	C ₁₁ H ₂₂ O	170.30	0.827	228
Product				
10-Methyl-10-nonadecanol	C ₂₀ H ₄₂ O	298.55	~0.84 (estimated)	>300 (estimated)
Theoretical Yield				
Based on 0.10 mol of 2-undecanone				
	29.86 g			

Note: The physical properties of the product are estimated based on similar long-chain alcohols.

Expected Results and Characterization

The expected yield of **10-Methyl-10-nonadecanol** is typically in the range of 70-90% for Grignard reactions of this type. The final product should be a colorless to pale yellow oil or a low-melting solid.

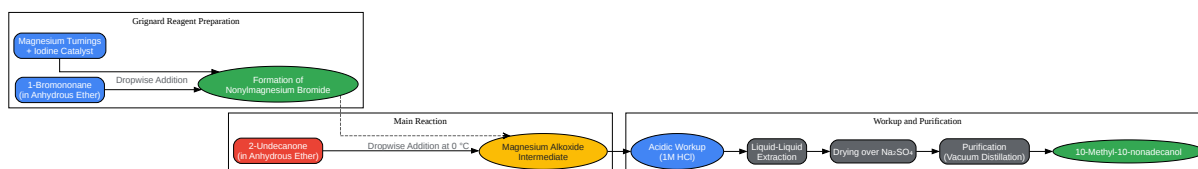
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[6][7] A strong C-O stretching vibration should be observed in the 1150-1200 cm⁻¹ range, which is typical for a tertiary alcohol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The spectrum should feature a singlet for the methyl group attached to the carbon bearing the hydroxyl group (C10) at approximately 1.2 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent. The long alkyl chains will show complex multiplets in the 0.8-1.5 ppm region.

- ^{13}C NMR: The carbon attached to the hydroxyl group (C10) is expected to have a chemical shift in the range of 70-80 ppm. The methyl carbon attached to C10 should appear around 25-30 ppm. The numerous CH_2 carbons of the long alkyl chains will have signals in the 20-40 ppm range, and the terminal methyl groups will be observed at approximately 14 ppm.

Workflow and Pathway Diagrams



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Caption: Synthesis workflow for **10-Methyl-10-nonadecanol**.

Safety Precautions

- Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
- Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

- 1-Bromononane and 2-undecanone may be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling.

Conclusion

The protocol described provides a reliable method for the synthesis of **10-Methyl-10-nonadecanol** using a Grignard reaction. This approach is generalizable for the synthesis of a variety of long-chain tertiary alcohols. Careful attention to anhydrous conditions is critical for the success of this synthesis. The characterization data provided will aid in the confirmation of the final product.

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